molecular formula C10H20 B156439 Isobutylcyclohexane CAS No. 1678-98-4

Isobutylcyclohexane

Cat. No.: B156439
CAS No.: 1678-98-4
M. Wt: 140.27 g/mol
InChI Key: FFROMNOQCNVNIH-UHFFFAOYSA-N
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Description

Isobutylcyclohexane is an organic compound with the molecular formula C10H20. It is a cycloalkane derivative where an isobutyl group is attached to a cyclohexane ring. This compound is known for its relatively simple structure and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of isobutylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic ring of isobutylbenzene into a saturated cyclohexane ring, yielding this compound.

Chemical Reactions Analysis

Types of Reactions: Isobutylcyclohexane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Although this compound is already a saturated compound, it can undergo further reduction under specific conditions to form more reduced derivatives.

    Substitution: this compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms on the cyclohexane ring are replaced by halogen atoms using reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with metal catalysts (Pd, Pt)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: More reduced derivatives

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

Isobutylcyclohexane has several applications in scientific research, including:

    Chemistry: It is used as a solvent and as an intermediate in organic synthesis. Its relatively inert nature makes it a suitable solvent for various chemical reactions.

    Biology: this compound is used in the study of lipid membranes and as a model compound for understanding the behavior of cycloalkanes in biological systems.

    Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the manufacture of specialty chemicals, including plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of isobutylcyclohexane primarily involves its interactions with other molecules in chemical reactions. As a relatively non-polar compound, it can dissolve non-polar substances and participate in hydrophobic interactions. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Isobutylcyclohexane can be compared with other cycloalkanes and alkyl-substituted cyclohexanes, such as:

    Cyclohexane: A simpler cycloalkane without any alkyl substitution.

    Methylcyclohexane: A cyclohexane ring with a single methyl group attached.

    Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.

Uniqueness: this compound is unique due to the presence of the isobutyl group, which provides distinct steric and electronic properties compared to other alkyl-substituted cyclohexanes. This uniqueness influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-methylpropylcyclohexane
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InChI

InChI=1S/C10H20/c1-9(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3
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InChI Key

FFROMNOQCNVNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CC1CCCCC1
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Molecular Formula

C10H20
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DSSTOX Substance ID

DTXSID80168374
Record name Isobutylcyclohexane
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Molecular Weight

140.27 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Isobutylcyclohexane
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CAS No.

1678-98-4
Record name Isobutylcyclohexane
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Record name ISOBUTYLCYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Isobutylcyclohexane influence its fluorescence properties compared to other cyclohexane derivatives?

A2: Unlike cis-decalin, which maintains a consistent fluorescence quantum yield across a range of excitation energies, this compound, along with other cyclohexane derivatives like trans-decalin, bicyclohexyl, cyclohexane, methylcyclohexane, 2,3,4-trimethylpentane, 2,3-dimethylbutane, 3-methylhexane, 3-methylpentane, n-decane, n-dodecane, and n-pentadecane, exhibits a decrease in fluorescence quantum yield as excitation energy increases []. This decline reaches a minimum at an energy slightly above the liquid phase ionization threshold, followed by a gradual increase []. The structural differences between these cyclohexane derivatives, specifically the type and position of alkyl substituents, likely contribute to the variations observed in their fluorescence behavior. Further studies are needed to elucidate the precise relationship between structure and fluorescence properties in these compounds.

Q2: Can you elaborate on the significance of studying cation radicals of alkyl-substituted cyclohexanes, including this compound, using ESR spectroscopy?

A3: Electron Spin Resonance (ESR) spectroscopy studies on cation radicals of alkyl-substituted cyclohexanes, including this compound, provide valuable insights into the impact of alkyl substituents on the electronic structure and geometry of these radicals []. Researchers have found that the size and position of the alkyl substituent significantly influence the distribution of electron density within the cyclohexane ring, as revealed by the hyperfine coupling constants observed in ESR spectra []. These findings contribute to our understanding of the fundamental properties of cyclohexane cation radicals and their reactivity, which has implications for various chemical processes.

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